4-(4-Bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine
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Overview
Description
4-(4-Bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The compound also includes a 4-bromo-1,3-dihydroisoindole moiety, which adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 4-(4-Bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromo-1,3-dihydroisoindole moiety: This step often involves the bromination of an isoindole precursor followed by its attachment to the pyrido[2,3-d]pyrimidine core through nucleophilic substitution or coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(4-Bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the 4-bromo-1,3-dihydroisoindole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine include other pyrido[2,3-d]pyrimidine derivatives and isoindole-containing compounds. These compounds share structural similarities but may differ in their substituents and overall biological activity. The uniqueness of this compound lies in its specific combination of the pyrido[2,3-d]pyrimidine core and the 4-bromo-1,3-dihydroisoindole moiety, which imparts distinct chemical and biological properties.
References
Properties
IUPAC Name |
4-(4-bromo-1,3-dihydroisoindol-2-yl)pyrido[2,3-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5/c16-12-3-1-2-9-6-21(7-11(9)12)15-10-4-5-13(17)20-14(10)18-8-19-15/h1-5,8H,6-7H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJXILBKSJOJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=NC=NC4=C3C=CC(=N4)N)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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